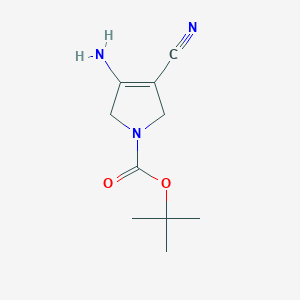![molecular formula C11H13BrO2 B1375127 3-[(3-Bromophenyl)methoxy]oxolane CAS No. 1344275-68-8](/img/structure/B1375127.png)
3-[(3-Bromophenyl)methoxy]oxolane
Overview
Description
“3-[(3-Bromophenyl)methoxy]oxolane” is a chemical compound with the CAS Number: 1344275-68-8 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 3-[(3-bromobenzyl)oxy]tetrahydrofuran .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrO2/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11/h1-3,6,11H,4-5,7-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Chemical Reactions and Derivatives
- 3-[(3-Bromophenyl)methoxy]oxolane is involved in various chemical reactions, leading to the formation of derivatives. For instance, reactions with bromine in certain solvents can lead to bromohydrin derivatives of phospholane oxides, which could have further applications in synthesis and medicinal chemistry (Yamashita et al., 1993).
Bioreductive Alkylating Agents
- Certain derivatives of this compound, specifically phenyl-substituted naphthoquinones, have been studied for their antitumor effects. These compounds demonstrate the potential to inhibit tumor growth, showcasing the therapeutic relevance of this chemical's derivatives (Lin & Sartorelli, 1976).
Synthesis of Natural Compounds
- Derivatives of this compound have been used in the synthesis of natural compounds. An example is the enantioselective synthesis of phyllodulcin, a natural sweetener, where a derivative of this chemical played a crucial role (Ramacciotti et al., 1996).
Photodynamic Therapy
- Some derivatives, such as those used in the synthesis of zinc phthalocyanine compounds, show potential in photodynamic therapy for cancer treatment. These derivatives exhibit properties like high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin et al., 2020).
Environmental Applications
- In environmental science, derivatives of this compound have been studied for their interactions with other chemicals. For instance, investigations into the degradation products of benzophenone-3 in chlorinated seawater pools involved derivatives of this chemical, highlighting its relevance in understanding environmental processes (Manasfi et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11/h1-3,6,11H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEDJFMPYKOJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


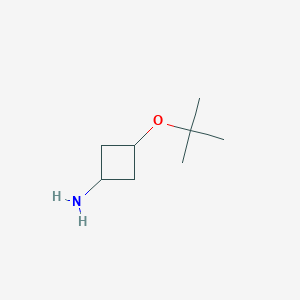
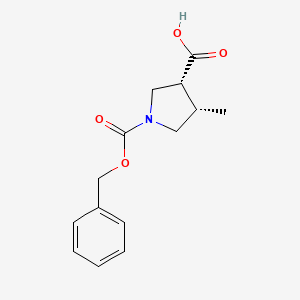
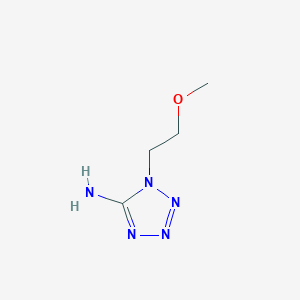
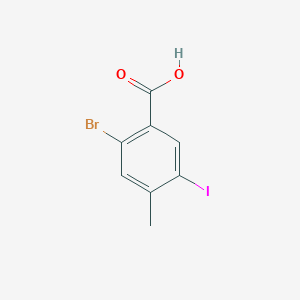
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
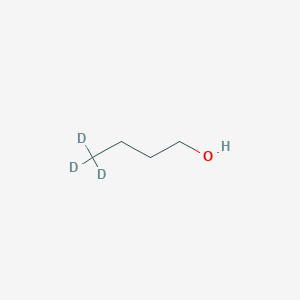
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
